

SHP389: A Technical Guide to Discovery, Synthesis, and Preclinical Profile

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Compound of Interest

Compound Name: SHP389

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Abstract

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical characterization of **SHP389**. It is intended to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to facilitate a deeper understanding of this significant molecule in cancer research and therapy.

Discovery and Rationale

The discovery of **SHP389** was the result of a sophisticated structure-based drug design and scaffold morphing initiative aimed at identifying novel allosteric inhibitors of SHP2 with enhanced drug-like properties.^[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the MAPK signaling pathway, which is frequently hyperactivated in a variety of cancers.^{[1][2]} Allosteric inhibition of SHP2, which locks the enzyme in an auto-inhibited state, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.^{[1][3]}

The development of **SHP389** began with the optimization of a fused, bicyclic screening hit.^[1] Through iterative cycles of chemical synthesis and biological evaluation, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone

scaffold was identified.[1] This new scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of **SHP389**. [1]

Chemical Synthesis

The synthesis of **SHP389** is a multi-step process that begins with commercially available starting materials. While a detailed, step-by-step protocol for the synthesis of **SHP389** is proprietary and not publicly available, the general methodology for creating analogous pyrazolopyrimidinones has been described.[1] The process involves the construction of the core pyrazolopyrimidinone scaffold, followed by the strategic introduction of key side chains.[1]

A representative, generalized synthesis would include the following key stages:

- **Formation of the Pyrazolopyrimidinone Core:** This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by a cyclization reaction.[1]
- **Introduction of the Spirocyclic Side Chain:** The final side chain is introduced via a nucleophilic aromatic substitution or a similar coupling reaction.[1]

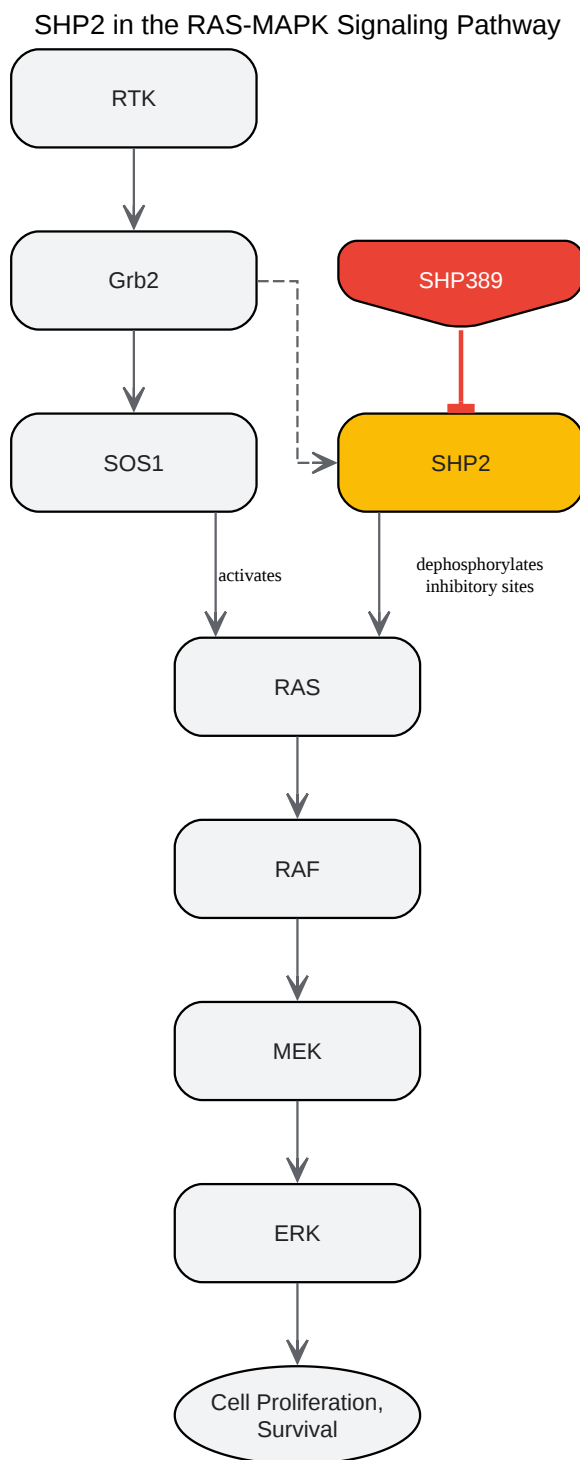
Purification of the intermediates and the final **SHP389** product is generally performed using column chromatography on silica gel.[1] Characterization of the synthesized compound is conducted using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Mechanism of Action and Signaling Pathways

SHP389 is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[1][4]

The primary signaling cascade modulated by **SHP389** is the RAS-MAPK pathway.[1][2] By inhibiting SHP2, **SHP389** blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1] SHP2 is also a crucial downstream effector of the PD-1 signaling pathway, a major immune checkpoint that suppresses T-cell activity.[5] Inhibition of SHP2 can therefore enhance anti-tumor immunity.[3][5]

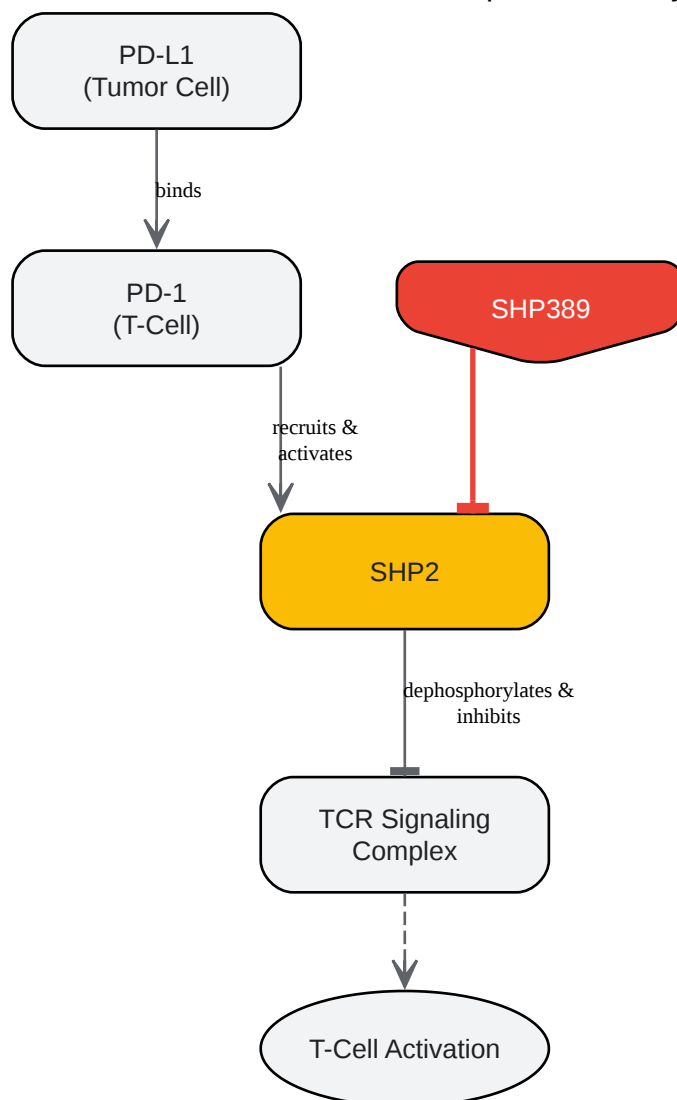
Below are diagrams illustrating the key signaling pathways influenced by **SHP389**.



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SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of **SHP389**.

SHP2 in the PD-1 Immune Checkpoint Pathway



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SHP2's role in the PD-1 immune checkpoint pathway and its inhibition by **SHP389**.

Preclinical Data

The preclinical evaluation of **SHP389** has demonstrated its potency and selectivity as an allosteric SHP2 inhibitor.[1]

Table 1: In Vitro Potency of SHP389

Assay	IC50 (nM)	Reference
SHP2 Biochemical Assay	36	[1][6]
p-ERK Cellular Assay	36	[1][6]

Table 2: In Vitro and In Vivo Activity of SHP389

Assay	Cell Line/Target	Measurement	Result	Reference
SHP2 Inhibition	Wild-type SHP2	IC50	0.011 μ M	[7]
pERK Inhibition	KYSE520	IC50	0.008 μ M	[7]
Cell Proliferation (5-day)	KYSE520	IC50	0.100 μ M	[7]
In Vivo Pharmacodynamics	Tumor Samples	DUSP6 Expression (qPCR)	\geq 25% reduction in 90% of patients (38/42)	[7]

Detailed pharmacokinetic and comprehensive in vivo efficacy data for **SHP389** are not extensively available in the public domain.[1] However, published findings indicate that **SHP389** modulates MAPK signaling in vivo, suggesting it possesses sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1][6]

Experimental Protocols

SHP2 Biochemical Assay

Objective: To determine the enzymatic activity of SHP2 in the presence of varying concentrations of **SHP389**.

Methodology:

- Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
- A dilution series of **SHP389** is added to the reaction mixture.
- The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
- The rate of dephosphorylation of the substrate is monitored by measuring the increase in fluorescence over time using a plate reader.
- The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (p-ERK) Assay

Objective: To assess the effect of **SHP389** on the downstream signaling of the MAPK pathway in a cellular context.

Methodology:

- Cancer cells with a known dependency on the RAS-MAPK pathway (e.g., KYSE520) are seeded in multi-well plates.
- Cells are treated with a range of concentrations of **SHP389** or a vehicle control (e.g., DMSO) for a specified duration.
- Following treatment, cells are lysed to extract total protein.
- Protein concentration is determined using a BCA assay to ensure equal loading.
- Protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
- HRP-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL).

- Band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[5]

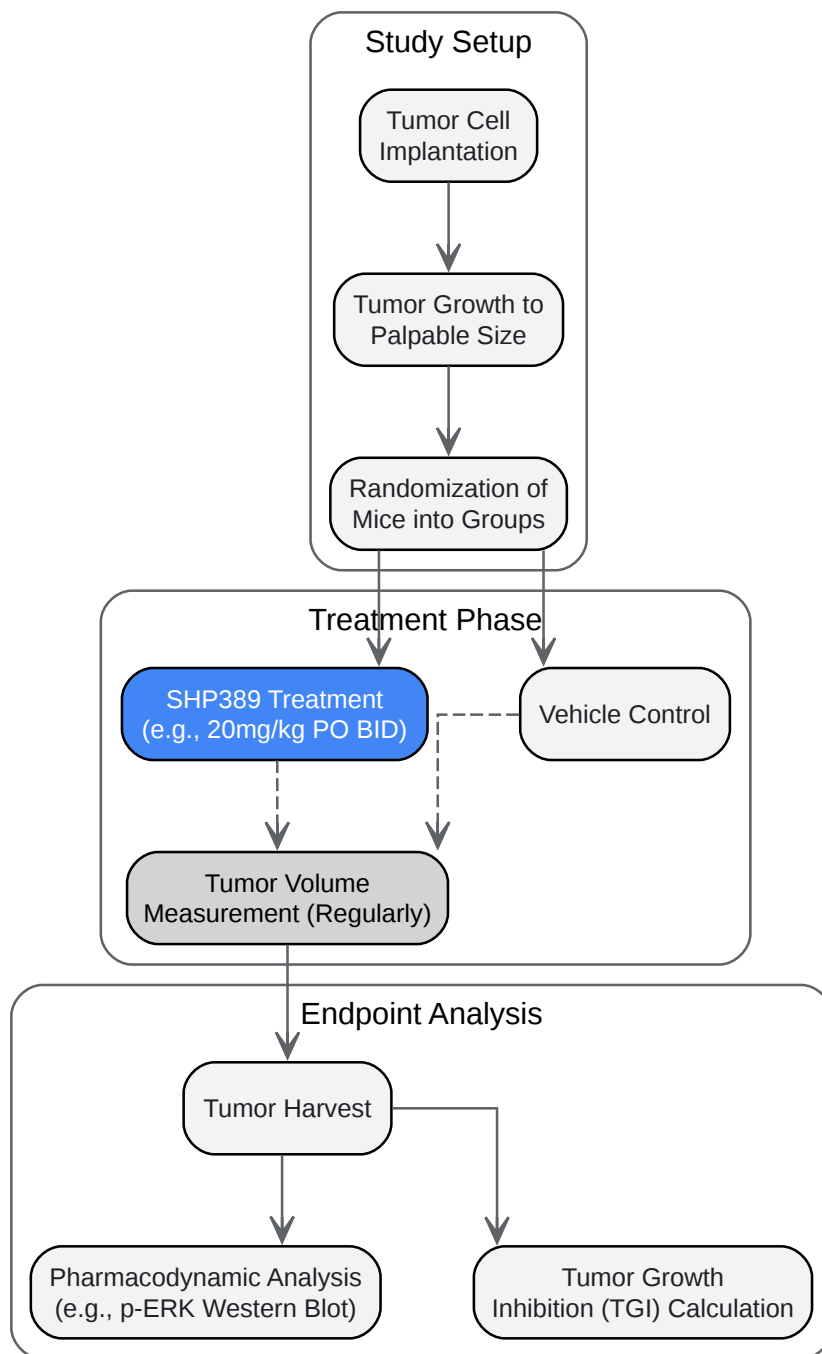
In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **SHP389** in a preclinical in vivo model.

Methodology:

- Immunocompromised mice are subcutaneously implanted with a human cancer cell line known to be sensitive to SHP2 inhibition.
- Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
- **SHP389** is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). [7] Control groups receive a vehicle solution.
- Tumor volume is measured regularly with calipers throughout the study.
- At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for p-ERK, or for histopathological examination.[4]
- Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of **SHP389**. [4]

Experimental Workflow for In Vivo Efficacy Study



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Generalized workflow for evaluating the in vivo efficacy of **SHP389**.

Conclusion and Future Directions

SHP389 is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program.[1] Its discovery has provided a valuable chemical tool for investigating the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics.[1] The ability of **SHP389** to modulate key oncogenic and immune signaling pathways positions it as a valuable candidate for combination therapies, particularly with immune checkpoint inhibitors and other targeted agents.[5] Ongoing clinical trials will further elucidate the safety and efficacy of **SHP389** in various cancer types. Future research will likely focus on identifying predictive biomarkers and optimizing combination treatment strategies to maximize patient benefit.

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